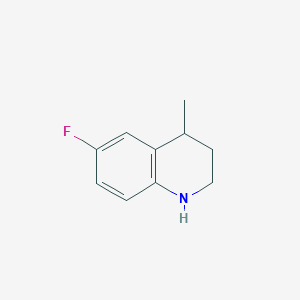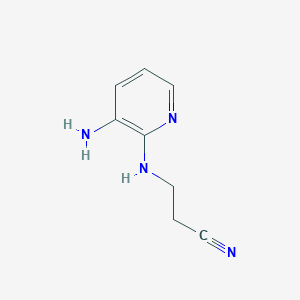
3-((3-Aminopyridin-2-yl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Aminopyridin-2-yl)amino)propanenitrile is an organic compound with the molecular formula C8H10N4. It is a derivative of pyridine, featuring an amino group at the 3-position of the pyridine ring and a propanenitrile group attached to the amino group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyridin-2-yl)amino)propanenitrile typically involves the reaction of 3-aminopyridine with a suitable nitrile compound under controlled conditions. One common method involves the nucleophilic substitution reaction where 3-aminopyridine reacts with 3-chloropropanenitrile in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminopyridin-2-yl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-((3-Aminopyridin-2-yl)amino)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-Aminopyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Aminopyridin-2-yl)amino)butanenitrile
- 3-((3-Aminopyridin-2-yl)amino)pentanenitrile
- 3-((3-Aminopyridin-2-yl)amino)hexanenitrile
Uniqueness
3-((3-Aminopyridin-2-yl)amino)propanenitrile is unique due to its specific chain length and the presence of both an amino group and a nitrile group This combination of functional groups provides distinct reactivity and binding properties compared to its analogs with different chain lengths or substituents
Properties
CAS No. |
223377-07-9 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-[(3-aminopyridin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C8H10N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,6,10H2,(H,11,12) |
InChI Key |
JVKWPGGLHGCXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


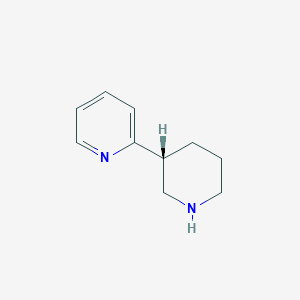
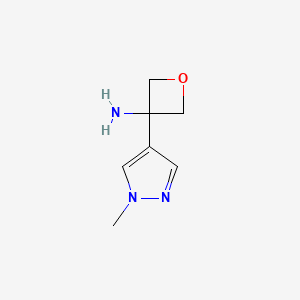
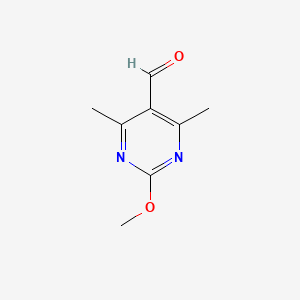

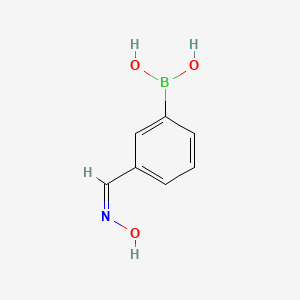

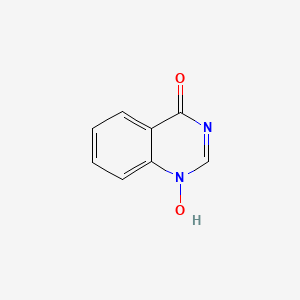

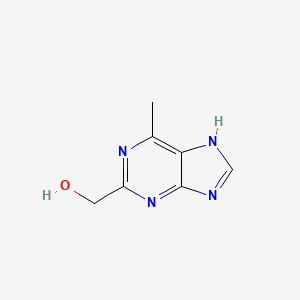
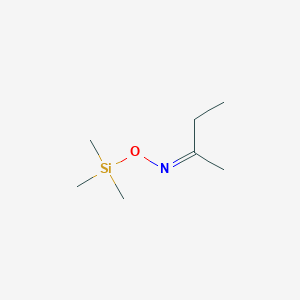
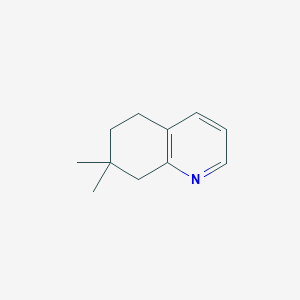
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)
